REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:10])[CH2:3][N:4]([CH2:6][CH:7](O)[CH3:8])[CH3:5].C(P(CCCC)CCCC)CCC>[Ru](Cl)(Cl)Cl.COCCOCCOCCOCCOC>[CH3:8][CH:7]1[O:10][CH:2]([CH3:1])[CH2:3][N:4]([CH3:5])[CH2:6]1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC(CN(C)CC(C)O)O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
A 300 ml stirred autoclave with pyrex liner
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
purged of air
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
DISTILLATION
|
Details
|
were distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CC(O1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |